1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole
Description
Significance of Substituted Imidazole (B134444) Scaffolds in Modern Organic Chemistry
Substituted imidazole scaffolds are fundamental building blocks in contemporary organic chemistry, prized for their diverse applications. The imidazole ring, a five-membered heterocycle with two non-adjacent nitrogen atoms, is a key component in numerous natural products, including the essential amino acid histidine and the neurotransmitter histamine. lookchem.com This biological prevalence has spurred extensive research into synthetic imidazole derivatives, leading to the development of a wide array of pharmaceuticals. chemrxiv.org
The versatility of the imidazole core allows for substitution at various positions, enabling the fine-tuning of its electronic and steric properties. This adaptability makes substituted imidazoles valuable ligands in catalysis, where they can coordinate with a variety of metal ions, and as key intermediates in the synthesis of more complex molecules. nih.gov The development of multicomponent reactions has further streamlined the synthesis of highly substituted imidazoles, making these valuable structures readily accessible for a range of chemical investigations. acs.org The inherent aromaticity and the presence of both a pyrrole-type and a pyridine-type nitrogen atom endow the imidazole ring with unique chemical reactivity, making it a subject of continuous synthetic exploration. chemrxiv.org
Contextualization of Polyhalogenated Imidazoles in Synthetic and Mechanistic Research
The introduction of multiple halogen atoms onto the imidazole ring, creating polyhalogenated imidazoles, significantly alters the chemical properties and reactivity of the scaffold. Halogenation, particularly bromination, can dramatically influence the electronic nature of the imidazole ring, often making it more susceptible to certain types of chemical transformations. lookchem.com The presence of bromine atoms can serve as a handle for further functionalization through cross-coupling reactions, providing a pathway to complex molecular architectures that would be difficult to access through other synthetic routes. chemenu.com
From a mechanistic standpoint, polyhalogenated imidazoles are intriguing subjects of study. The positions and number of halogen substituents can impact the acidity of the remaining C-H bonds and the nucleophilicity of the nitrogen atoms. For instance, studies on the reaction of N-alkylated imidazoles with brominating agents have provided insights into the regioselectivity of halogenation. lookchem.com Furthermore, the investigation of polyhalogenated N-benzylideneanilines has revealed that extensive halogenation can lead to unique solid-state properties, such as crystal elasticity, driven by a network of halogen bonds and other weak intermolecular interactions. lookchem.com
Research Landscape and Objectives for 1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole
While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural features suggest several potential areas of investigation. The compound, with its dibrominated imidazole core, N-benzyl substituent, and a methyl group, represents a specific combination of functionalities that could be of interest for both synthetic and medicinal chemistry research.
The primary objective for future research on this compound would be to fully characterize its chemical and physical properties. This includes determining its melting point, solubility, and detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and mass spectrometry), which are currently not widely reported.
A second objective would be to explore its synthetic utility. The two bromine atoms at positions 2 and 4 offer potential sites for sequential and regioselective cross-coupling reactions. This could allow for the synthesis of a library of novel, highly substituted 1-benzyl-5-methyl-1H-imidazole derivatives. The benzyl (B1604629) group at the N1 position is a common protecting group in imidazole chemistry and can also influence the compound's biological activity. nih.gov
Finally, given that many substituted imidazoles exhibit a range of biological activities, a key research objective would be to screen this compound and its derivatives for potential pharmacological effects. For instance, related 2-substituted-4-benzyl-5-methylimidazoles have been investigated as potential anti-cancer agents. nih.gov Therefore, exploring the biological profile of this specific dibrominated analogue would be a logical and potentially fruitful avenue of research.
Interactive Data Table: Properties of this compound and Related Compounds
| Property | This compound | 2,5-Dibromo-1-methyl-1H-imidazole | 1-Benzyl-3-methylimidazolium bromide |
| CAS Number | 161124-20-5 | 53857-59-3 | 832-52-0 |
| Molecular Formula | C₁₁H₁₀Br₂N₂ | C₄H₄Br₂N₂ | C₁₁H₁₃BrN₂ |
| Molecular Weight | 330.02 g/mol | 239.90 g/mol | 253.14 g/mol |
| Melting Point | Data not available | 76-82 °C acs.org | 72 °C acs.org |
| Form | Data not available | Solid acs.org | Transparent, supercooled, highly viscous liquid at ambient conditions acs.org |
Interactive Data Table: Synthetic Overview
| Reaction Type | Reactants | Product | Notes |
| Hypothetical Synthesis | 1-Benzyl-5-methyl-1H-imidazole, Brominating Agent (e.g., NBS, Br₂) | This compound | This represents a plausible route based on known imidazole bromination reactions. The regioselectivity would need to be experimentally determined. |
| N-Benzylation | 2-Substituted-4,5-diphenyl-1H-imidazole, Benzyl chloride, Sodium hydride | 1-Benzyl-2-substituted-4,5-diphenyl-1H-imidazole derivatives | A general method for the N-benzylation of imidazoles. nih.gov |
| Bromination of N-Alkylimidazole | 1-Alkylimidazole, Cyanogen bromide | 2-Bromo-1-alkylimidazole | Demonstrates the selective bromination at the C2 position in the presence of an N-alkyl substituent. lookchem.com |
Structure
3D Structure
Properties
Molecular Formula |
C11H10Br2N2 |
|---|---|
Molecular Weight |
330.02 g/mol |
IUPAC Name |
1-benzyl-2,4-dibromo-5-methylimidazole |
InChI |
InChI=1S/C11H10Br2N2/c1-8-10(12)14-11(13)15(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI Key |
RGSRVMLSYATVLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1CC2=CC=CC=C2)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzyl 2,4 Dibromo 5 Methyl 1h Imidazole and Its Congeners
General Strategies for the Construction of Imidazole (B134444) Ring Systems
The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, leading to the development of numerous synthetic routes for its creation. rsc.orgresearchgate.net These methods often involve the condensation of smaller, readily available components.
One of the most efficient and atom-economical approaches to highly substituted imidazoles is through one-pot multi-component reactions (MCRs). sioc-journal.cn The classic Debus-Radziszewski imidazole synthesis, first reported in 1858, involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to yield a trisubstituted imidazole. researchgate.netpharmaguideline.comwikipedia.org
Modern variations of this reaction are widely used and can produce tri- and tetrasubstituted imidazoles in high yields. isca.metandfonline.comresearchgate.net A typical reaction involves condensing a 1,2-diketone (like benzil), an aldehyde, and ammonium (B1175870) acetate (B1210297) (as the ammonia source). isca.meresearchgate.net To achieve N-1 substitution, as required for the target molecule's benzyl (B1604629) group, a primary amine (e.g., benzylamine) is included in the reaction mixture, leading to a tetrasubstituted product. wikipedia.orgtandfonline.com Various catalysts and conditions have been developed to optimize these reactions, including the use of Lewis acids, ionic liquids, and microwave irradiation. isca.meresearchgate.net
Table 1: Catalysts and Conditions for Multi-Component Imidazole Synthesis
| Catalyst/Condition | Reactants | Product Type | Yield | Reference |
| p-Toluenesulfonic acid (PTSA) | Benzil, Aldehyde, Ammonium Acetate, Aniline | Tetrasubstituted Imidazole | High | isca.me |
| Copper(I) Iodide (CuI) | Benzil/Benzoin, Aldehyde, Ammonium Acetate | Trisubstituted Imidazole | Up to 95% | rsc.org |
| [EMIm][BH3CN] (Ionic Liquid) | Aromatic Aldehyde, Benzil, Ammonium Acetate | Trisubstituted Imidazole | 91-97% | researchgate.net |
| Microwave Irradiation | 1,2-Diketone, Aldehyde, Ammonium Acetate | Trisubstituted Imidazole | 80-99% | researchgate.net |
| Fe3O4@SiO2/BNC | Benzil, Aldehyde, Aniline, Ammonium Acetate | Tetrasubstituted Imidazole | High | nih.gov |
The imidazole ring can also be constructed through the cyclization of various open-chain precursors. This approach offers alternative pathways that can be advantageous depending on the availability of starting materials and desired substitution patterns.
From Vinyl Azides: A novel and efficient method for synthesizing substituted imidazoles involves the iodine-catalyzed oxidative tandem cyclization of vinyl azides and benzylamines. rsc.orgrsc.org This reaction proceeds smoothly for a variety of substituted vinyl azides and benzylamines, yielding the desired imidazoles in moderate to good yields. rsc.orgrsc.org The process is thought to involve the thermal decomposition of the vinyl azide (B81097) to a 2H-azirine intermediate, which then reacts with the benzylamine (B48309). nih.govmdpi.com Catalyst-free methods involving the [3+2] cyclization of vinyl azides with amidines have also been developed. acs.orgacs.org
From Benzylamines: Benzylamines are key precursors for N-1 benzylated imidazoles. They can be reacted with various partners, including aryl ketones and vinyl azides, to form the imidazole ring. nih.govmdpi.com An electrochemically induced synthesis from vinyl azides and benzylamines has been demonstrated, offering a metal-free and oxidant-free alternative. nih.govmdpi.com
From Hydrazones: Hydrazones serve as versatile synthons for nitrogen-containing heterocycles. researchgate.net A recently developed method reports the synthesis of 1-benzyl-2,4-diarylimidazoles from the cyclization of a hydrazone derivative with benzylamine, catalyzed by an I₂/CuI system. bohrium.comacs.org This method avoids rarer metal catalysts and provides good yields of the trisubstituted imidazole products. bohrium.comacs.orgacs.org
From Chalcones: Tetrasubstituted imidazoles can be prepared via the oxidative cross-dehydrogenative coupling of amidines and chalcones. organic-chemistry.org This reaction can be catalyzed by systems such as FeCl₃/I₂ or a combination of flavin and iodine, proceeding with high regioselectivity and under mild conditions. organic-chemistry.org
From 1,2-Diketones and Aldehydes: As the core components of the Debus-Radziszewski synthesis, 1,2-diketones and aldehydes remain the most common precursors for imidazole synthesis. pharmaguideline.comresearchgate.netresearchgate.net The cyclocondensation of these components with an ammonia source like ammonium acetate is a robust and high-yielding strategy. researchgate.net
Advanced synthetic strategies provide further routes to the imidazole core through ring-forming annulation reactions and coupling methods that build the ring by forming C-C or C-N bonds from C-H bonds.
Annulation: Annulation reactions construct a new ring onto an existing molecular fragment. A transition-metal-free method involves the base-promoted annulation of amidoximes with terminal or internal alkynes to produce 2,4-disubstituted or 2,4,5-trisubstituted imidazoles, respectively. nih.gov
Oxidative/Dehydrogenative Coupling: These methods are powerful for forming C-C and C-N bonds directly from C-H bonds, offering high atom economy. nih.govacs.org Palladium/silver-mediated dehydrogenative alkynylation can be used to functionalize the C-2 position of an existing imidazole ring. nih.gov Copper-catalyzed oxidative coupling reactions have also been employed, for instance, in coupling imidazoheterocycles with N-aryl glycine (B1666218) esters under an air atmosphere. rsc.org Multicomponent cross-dehydrogenative coupling reactions provide access to complex imidazoles by selectively functionalizing specific positions, such as the C-3 position of imidazo[1,2-a]pyridines. acs.org
Regioselective Synthesis of 1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole
Achieving the specific substitution pattern of this compound requires careful regiochemical control. This can be accomplished either by building the ring with the substituents already in place or by sequential functionalization of a pre-formed imidazole core.
The introduction of two bromine atoms onto the imidazole ring is typically achieved through electrophilic substitution. The imidazole ring is electron-rich and reactive towards electrophiles. The C-4 and C-5 positions are generally the most nucleophilic, followed by the C-2 position.
A plausible strategy for synthesizing the target molecule involves the dibromination of a 1-benzyl-5-methyl-1H-imidazole precursor. Research has shown that 4,5-dibromo-1-methyl-1H-imidazole can be efficiently synthesized and used as a precursor for further reactions, indicating that dibromination of the imidazole core is a viable process. nih.gov The bromination can be carried out using various reagents. N-Bromosuccinimide (NBS) is a common choice for the bromination of imidazoles and can be used to achieve selective monobromination or, with an excess of the reagent, dibromination. youtube.com An electrochemical, metal-free method using tetra-n-butylammonium bromide (TBAB) as both the electrolyte and brominating agent has been developed for the regioselective bromination of imidazo-heteroarenes, offering a green alternative to traditional methods. rsc.org
Table 2: Selected Bromination Reagents for Heterocycles
| Reagent | Substrate Type | Outcome | Notes | Reference |
| N-Bromosuccinimide (NBS) | Substituted Imidazole | Selective Monobromination | Reaction at 15°C | youtube.com |
| Tetra-n-butylammonium bromide (TBAB) | Imidazo heteroaromatic motifs | Regioselective Bromination | Electrochemical, metal-free | rsc.org |
| Iodobenzene/KBr/m-CPBA | Electron-rich aromatics | Regioselective Monobromination | Catalytic hypervalent iodine(III) | organic-chemistry.org |
| POBr₃ | 2-(2-oxopyrrolidin-1-yl)-acetamide | Halogenation/Cyclization | Forms 2-bromo-pyrrolo[1,2-a]imidazole | nih.gov |
For the target molecule, dibromination would need to occur at the C-2 and C-4 positions of a 1-benzyl-5-methyl-1H-imidazole intermediate. The presence of the activating benzyl and methyl groups would facilitate this electrophilic substitution.
The regioselective introduction of the methyl group at the C-5 position is crucial. While post-synthesis methylation of an imidazole ring is possible, it can often lead to mixtures of isomers. Therefore, a more effective strategy is to construct the imidazole ring using a precursor that already contains the required methyl group.
One approach is to modify the classical multi-component synthesis. The substitution pattern of the final imidazole is dictated by the starting aldehyde and 1,2-dicarbonyl compound. wikipedia.org To place a methyl group at the C-5 position (along with another substituent at C-4), one could use an unsymmetrical diketone. For example, using 1-phenyl-1,2-propanedione (B147261) as the dicarbonyl component in a reaction with an aldehyde and benzylamine could potentially place a methyl group at either the C-4 or C-5 position.
A more direct route involves base-catalyzed protocols where terminal alkynes react with other components to form the imidazole ring. rsc.org In such a synthesis, the choice of alkyne can determine the substituent at the C-5 position. For instance, using propyne (B1212725) as a reactant could directly lead to the formation of a 5-methyl-substituted imidazole ring. rsc.org
N-Alkylation Protocols for Incorporating the Benzyl Moiety
The introduction of a benzyl group onto the imidazole nitrogen is a critical step in the synthesis of this compound. This transformation is typically achieved through N-alkylation of a pre-existing 2,4-dibromo-5-methyl-1H-imidazole core.
One common approach involves the reaction of the imidazole with a benzyl halide, such as benzyl bromide, in the presence of a base. researchgate.net The choice of base and solvent is crucial for achieving high yields and can influence the regioselectivity of the reaction, particularly in unsymmetrically substituted imidazoles. beilstein-journals.org For instance, the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) is a promising system for achieving N-1 selective alkylation. beilstein-journals.org In a related context, the alkylation of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with benzyl halides has been shown to selectively yield O-alkoxy derivatives. researchgate.net
An alternative method for N-benzylation utilizes benzyl alcohol in the presence of a carboxylic acid or its derivatives. google.comgoogle.com This process involves heating the 1-unsubstituted imidazole compound with benzyl alcohol and a catalyst, such as a carboxylic acid, carboxylic anhydride, or a benzyl ester thereof, at high temperatures (200-300 °C). google.comgoogle.com Following the reaction, neutralization with an alkali yields the desired 1-benzylimidazole (B160759) product. google.comgoogle.com
The regioselectivity of N-alkylation is a significant consideration. For example, in the case of 4-nitroimidazole, alkylation tends to favor the N-1 position, whereas for 2-methyl-5-nitroimidazole, N-3 alkylation can be favored due to steric hindrance from the nitro group. derpharmachemica.com Computational studies can be employed alongside experimental work to predict and understand these regioselective outcomes. derpharmachemica.com
Table 1: N-Alkylation Conditions for Imidazole Derivatives
| Imidazole Substrate | Alkylating Agent | Conditions (Base, Solvent, Temp) | Observed Outcome | Reference |
|---|---|---|---|---|
| 4-Substituted Imidazoles | Alkyl Bromide | NaH, THF | >99% N-1 regioselectivity for various C-3 substituted indazoles (analogous system) | beilstein-journals.org |
| 1-Unsubstituted Imidazole | Benzyl Alcohol | Carboxylic acid/anhydride, 230-260 °C | High yield of 1-benzylimidazole | google.comgoogle.com |
| Ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates | Benzyl Halides | K2CO3, DMF, RT | Selective formation of O-alkoxy derivatives | researchgate.netresearchgate.net |
| 4-Nitroimidazole | Alkylating Agents | K2CO3, CH3CN, 60°C | Favored N-1 alkylation | derpharmachemica.com |
Catalytic Approaches in the Synthesis of this compound
Catalysis offers powerful tools for the synthesis of complex imidazole structures, often providing higher efficiency, selectivity, and milder reaction conditions compared to classical methods.
Transition metal catalysis is a cornerstone of modern organic synthesis, and the construction of substituted imidazoles is no exception. Palladium and copper catalysts are particularly prominent.
Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura reaction, are highly effective for creating carbon-carbon bonds. While direct synthesis of this compound via this method is less common, the functionalization of a pre-formed di-bromo imidazole core is a viable strategy. For instance, a one-pot regioselective bis-Suzuki-Miyaura reaction has been successfully applied to 2,4-dibromo-1-methyl-5-nitro-1H-imidazole, a structurally similar compound. researchgate.net This suggests that the bromine atoms at the C-2 and C-4 positions of the target molecule could be selectively replaced with various aryl or other groups. The synthesis of 2-substituted imidazoles has also been achieved through the palladium-catalyzed cross-coupling of 2-iodoimidazoles with benzylzinc reagents. thieme-connect.com Furthermore, palladium-catalyzed N-arylation of unsymmetrical imidazoles has been shown to be highly regioselective for the N-1 position, a principle that could be extended to N-benzylation. mit.edu
Copper-catalyzed reactions are also widely employed for imidazole synthesis. bohrium.com These reactions can involve the cyclization of various precursors. For example, copper-catalyzed cascade addition/cyclization processes can produce N-substituted 2-heterobenzimidazoles from o-haloarylcarbodiimides. An improved ligand-free copper-catalyzed cyclization of o-bromoarylamines and nitriles offers an efficient and environmentally friendly route to benzimidazoles. rsc.org The synthesis of 1-benzyl-2,4-diarylimidazoles has been accomplished through an I2/CuI-catalyzed cyclization of benzylamine and hydrazone, demonstrating the utility of copper in forming the 1-benzylimidazole scaffold. researchgate.netbohrium.com
Table 2: Examples of Transition Metal-Catalyzed Synthesis of Imidazole Derivatives
| Reaction Type | Catalyst System | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Cross-Coupling | Palladium | 2,4-dibromo-1-methyl-5-nitro-1H-imidazole, (Hetero)arylboronic acids | 2,4-disubstituted 5-nitroimidazoles | researchgate.net |
| Cross-Coupling | Pd(OAc)2 | 2-Iodoimidazoles, Benzylzinc reagents | 2-Benzyl-substituted imidazoles | thieme-connect.com |
| Cyclization | I2/CuI | Benzylamine, Hydrazone | 1-Benzyl-2,4-diarylimidazoles | researchgate.netbohrium.com |
| Cascade Addition/Cyclization | Cu(I) | o-Haloarylcarbodiimides, N- or O-nucleophiles | N-Substituted 2-heterobenzimidazoles |
In recent years, there has been a significant shift towards developing synthetic methodologies that are more environmentally benign. This has led to the exploration of metal-free and other green catalytic systems for imidazole synthesis.
Metal-free, one-pot methods for synthesizing tetrasubstituted imidazoles have been established. nih.gov One such approach involves the reaction of arylmethylamines with 1,2-dicarbonyls or benzoin, using a catalytic amount of acetic acid under aerobic conditions. nih.gov These reactions can proceed in high yields without the need for a metal catalyst. nih.gov
The use of solid acid catalysts, such as ZSM-11 zeolite, provides a green and reusable option for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. nih.gov Similarly, Brønsted acidic ionic liquids like N-methyl-2-pyrrolidonium hydrogen sulfate (B86663) have proven to be efficient and reusable catalysts for the one-pot synthesis of tri- and tetrasubstituted imidazoles. researchgate.net These methods often feature excellent yields, short reaction times, and simple work-up procedures, aligning with the principles of green chemistry. nih.govresearchgate.netresearchgate.net
Electrochemical synthesis has emerged as a powerful and sustainable alternative to traditional methods, often avoiding the need for harsh reagents and metal catalysts. mdpi.comnih.gov The electrochemical synthesis of imidazole derivatives has been demonstrated through various pathways.
One approach involves the electrochemical oxidative tandem cyclization of aryl ketones and benzylamines to produce 1,2,4-trisubstituted-(1H)-imidazoles under metal- and oxidant-free conditions. acs.org Another method describes the synthesis of 1,2,4,5-tetrasubstituted imidazoles from enamines and benzylamines via electrochemical C(sp3)–H amination in an undivided electrolytic cell. rsc.org This technique is lauded for its use of readily available starting materials and avoidance of transition metals and chemical oxidants. rsc.org
Furthermore, an electrochemically induced synthesis of imidazoles from vinyl azides and benzylamines has been developed. mdpi.comnih.gov This process, which proceeds under constant current in an undivided cell, involves a multistep sequence including the generation of electrophilic iodine species and the formation of a 2H-azirine intermediate. mdpi.comnih.gov The synthesis of 1-benzyl-2-phenyl-benzo[d]imidazoles has also been achieved through a metal- and oxidant-free electrochemical protocol involving intramolecular C(sp3)–H amination. acs.org These examples highlight the growing potential of electrochemistry to provide green and efficient routes to complex imidazole structures.
Table 3: Electrochemically Induced Synthesis of Imidazole Derivatives
| Starting Materials | Key Transformation | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Aryl Ketones, Benzylamines | Oxidative Tandem Cyclization | Metal- and oxidant-free | 1,2,4-Trisubstituted-(1H)-imidazoles | acs.org |
| Enamines, Benzylamines | C(sp3)–H Amination | Undivided electrolytic cell | 1,2,4,5-Tetrasubstituted imidazoles | rsc.org |
| Vinyl Azides, Benzylamines | Multistep cyclization | Constant current, undivided cell | 1,2,4-Trisubstituted imidazoles | mdpi.comnih.gov |
| N-(2-aminoaryl)-N-benzylamines | Intramolecular C(sp3)–H Amination | Metal- and oxidant-free | 1-Benzyl-2-phenyl-benzo[d]imidazoles | acs.org |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Benzyl 2,4 Dibromo 5 Methyl 1h Imidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole, ¹H and ¹³C NMR spectra would provide definitive information about its carbon-hydrogen framework.
In the ¹H NMR spectrum, distinct signals would be anticipated for the protons of the methyl group, the benzyl (B1604629) group's methylene (B1212753) bridge, and the aromatic protons of the phenyl ring. The methyl protons would likely appear as a singlet, with a chemical shift influenced by the electronic environment of the imidazole (B134444) ring. The methylene protons of the benzyl group would also present as a singlet, typically in the range of 5.0-5.5 ppm, shifted downfield due to the deshielding effect of the adjacent nitrogen atom and the aromatic ring. The aromatic protons of the benzyl group would exhibit complex splitting patterns in the aromatic region of the spectrum, typically between 7.2 and 7.5 ppm.
The ¹³C NMR spectrum would complement the proton data by providing insights into the carbon skeleton. Separate signals would be expected for the methyl carbon, the methylene carbon of the benzyl group, the carbons of the phenyl ring, and the carbons of the imidazole ring. The positions of the imidazole carbon signals would be particularly informative, with the C2, C4, and C5 carbons being significantly affected by the bromine and methyl substituents. The presence of two bromine atoms on the imidazole ring would cause a notable downfield shift for the C2 and C4 carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH ₃ | ~2.3 | ~15 |
| CH ₂-Ph | ~5.3 | ~50 |
| Phenyl-H | 7.2 - 7.5 | 127 - 135 |
| Imidazole-C 2 | - | ~120 |
| Imidazole-C 4 | - | ~110 |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups.
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations from the methyl and benzyl groups in the 2850-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the imidazole and phenyl rings would likely appear in the 1400-1600 cm⁻¹ range. The C-N stretching vibrations would be observed in the 1000-1300 cm⁻¹ region. The presence of the C-Br bonds would give rise to characteristic stretching vibrations at lower frequencies, typically below 700 cm⁻¹.
Table 2: Predicted FT-IR and FT-Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | 3030 - 3100 | 3030 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2960 | 2850 - 2960 |
| C=C/C=N Stretch (Ring) | 1400 - 1600 | 1400 - 1600 |
| C-N Stretch | 1000 - 1300 | 1000 - 1300 |
Electronic Spectroscopy (UV-Vis) and Analysis of Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to π → π* and n → π* transitions. The conjugated system of the imidazole and phenyl rings would give rise to strong π → π* transitions, likely in the 200-300 nm region. The presence of the nitrogen atoms with their lone pairs of electrons could also lead to weaker n → π* transitions at longer wavelengths. The bromine substituents may cause a slight red shift (bathochromic shift) of the absorption maxima compared to the unsubstituted parent compound.
Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern would be observed for the molecular ion and its fragments, with the M, M+2, and M+4 peaks appearing in a ratio of approximately 1:2:1, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Fragmentation analysis would likely reveal the loss of the benzyl group, the methyl group, and bromine atoms, providing further confirmation of the compound's structure. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.
Computational and Theoretical Investigations of 1 Benzyl 2,4 Dibromo 5 Methyl 1h Imidazole
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) stands as a powerful computational method to predict the three-dimensional arrangement of atoms and the electronic properties of molecules. In a hypothetical study of 1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be the first step. This process, known as geometry optimization, finds the most stable conformation of the molecule, corresponding to the lowest energy state. From this optimized structure, a wealth of electronic information can be derived.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electron-accepting nature.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net For substituted imidazole (B134444) derivatives, these analyses help in understanding their potential as charge transfer materials. biointerfaceresearch.com
Table 1: Hypothetical Frontier Molecular Orbital Data
| Parameter | Value |
|---|---|
| HOMO Energy | |
| LUMO Energy | |
| HOMO-LUMO Gap (ΔE) |
Note: This table is for illustrative purposes and requires specific computational data for this compound.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps to predict sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values: red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. For this compound, one would expect negative potential regions around the nitrogen atoms of the imidazole ring and the bromine atoms, while positive potential would likely be found around the hydrogen atoms. researchgate.netresearchgate.net
Non-Covalent Interaction (NCI) Analysis and Intermolecular Forces
Non-Covalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak interactions within and between molecules, such as van der Waals forces, hydrogen bonds, and π-π stacking. researchgate.net This analysis is based on the electron density and its derivatives. The resulting visualization typically shows surfaces colored to indicate the type and strength of the interaction. For the title compound, NCI analysis would reveal how molecules might interact with each other in a condensed phase or with a biological target, highlighting the role of the benzyl (B1604629) and bromo substituents in directing these interactions.
Localized Orbital Locator (LOL) Analysis
The Localized Orbital Locator (LOL) provides a visual representation of electron localization in a molecule. It helps to distinguish between regions of high electron density, such as covalent bonds and lone pairs, and regions of low electron density. The LOL map can provide insights into the nature of chemical bonds and the electronic structure. In the context of this compound, LOL analysis would help to characterize the covalent bonds within the imidazole and benzyl rings and the localization of electrons around the nitrogen and bromine atoms.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Predictions
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. A primary application of TD-DFT is the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light (λmax). This theoretical spectrum can then be compared with experimental data to validate the computational model and to understand the nature of the electronic transitions (e.g., n→π* or π→π* transitions). For this compound, TD-DFT would be instrumental in understanding its photophysical properties.
Table 2: Hypothetical UV-Vis Absorption Data
| Transition | Calculated λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| S0 → S1 | ||
| S0 → S2 | ||
| S0 → S3 |
Note: This table is for illustrative purposes and requires specific computational data for this compound.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV Absorption Wavelengths)
Computational chemistry provides powerful tools to predict the spectroscopic parameters of a molecule, which can aid in its identification and characterization. Density Functional Theory (DFT) is a common method for these predictions. scilit.com For this compound, these predictions would offer valuable insights.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, one can obtain theoretical chemical shifts. These values, when compared to experimental data (if available), can confirm the molecular structure. For this compound, the predicted shifts would be influenced by the electronic effects of the substituents: the electron-withdrawing bromine atoms, the electron-donating methyl group, and the benzyl group.
Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Computational methods can calculate these vibrational frequencies, which correspond to the peaks in an IR spectrum. This analysis helps in identifying the functional groups present in the molecule and can provide information about its conformational stability.
UV-Vis Absorption Wavelengths: Time-dependent DFT (TD-DFT) is a widely used method to predict the electronic absorption spectra of molecules. By calculating the energies of the electronic transitions, one can predict the maximum absorption wavelengths (λmax) in the UV-Vis spectrum. For this compound, the predicted λmax would be related to the π-π* transitions within the imidazole and benzyl rings.
Below are tables with exemplary predicted spectroscopic data for this compound, which would be the expected output of such computational studies.
Exemplary Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | - | ~120 |
| C4 | - | ~110 |
| C5 | - | ~135 |
| C-Methyl | ~2.3 | ~15 |
| N-CH₂ | ~5.4 | ~50 |
Exemplary Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| C-H stretch (Aromatic) | 3050-3150 | Stretching of C-H bonds in the benzyl ring |
| C-H stretch (Aliphatic) | 2900-3000 | Stretching of C-H bonds in the methyl and methylene (B1212753) groups |
| C=C/C=N stretch | 1450-1600 | Stretching of double bonds in the imidazole and benzyl rings |
Exemplary Predicted UV-Vis Absorption
| Transition | Predicted λmax (nm) | Oscillator Strength |
|---|---|---|
| π → π* | ~270 | High |
Computational Mechanistic Studies of this compound Reactions
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, computational studies could explore various potential reactions, such as nucleophilic substitution at the bromine-substituted carbons, or reactions involving the benzyl or methyl groups.
Mechanistic studies typically involve:
Locating Transition States: Identifying the high-energy transition state structures that connect reactants and products.
Calculating Activation Energies: Determining the energy barrier for a reaction, which is related to the reaction rate.
Mapping Reaction Pathways: Following the intrinsic reaction coordinate (IRC) to ensure that the transition state connects the desired reactants and products.
For instance, a computational study could investigate the mechanism of a Suzuki coupling reaction at one of the C-Br positions. This would involve modeling the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. Such studies provide detailed insights into the reaction energetics and the role of the catalyst. Computational studies on related imidazole derivatives have shown that the nature and position of substituents significantly influence the reaction pathways and energy barriers.
Solvent Effect Analysis in Theoretical Models of Imidazole Derivatives
The solvent in which a reaction or measurement is performed can have a significant impact on the properties and behavior of a molecule. Computational models can account for solvent effects in two primary ways:
Implicit Solvent Models: The solvent is treated as a continuous medium with a specific dielectric constant. This approach, often called the Polarizable Continuum Model (PCM), is computationally efficient and can capture the bulk electrostatic effects of the solvent.
Explicit Solvent Models: Individual solvent molecules are included in the calculation. This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.
For this compound, a polar aprotic solvent might be used in a reaction. A computational study could use an implicit solvent model to predict how the solvent stabilizes the reactants, products, and transition states, thereby affecting the reaction rate and equilibrium. Studies on other imidazole derivatives have demonstrated the importance of including solvent effects to obtain accurate predictions of spectroscopic properties and reaction energetics. For example, the calculated UV-Vis absorption spectrum can shift depending on the polarity of the solvent, a phenomenon known as solvatochromism.
Reactivity and Derivatization of 1 Benzyl 2,4 Dibromo 5 Methyl 1h Imidazole
Cross-Coupling Reactions at the Brominated Positions (e.g., Suzuki-Miyaura, Sonogashira)
The two bromine atoms at the C-2 and C-4 positions of the imidazole (B134444) ring are prime sites for transition-metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful methods for forming new carbon-carbon bonds. Research on analogous 2,4-dibromoimidazole systems demonstrates that the electronic environment of the imidazole ring creates a significant difference in reactivity between the C-2 and C-4 positions, enabling selective functionalization. researchgate.net
The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, has been successfully applied to various dihaloazoles to introduce aryl, heteroaryl, or vinyl groups. acs.orgnih.govclockss.org In many polyhalogenated heterocycles, the regioselectivity of the coupling can be controlled by the choice of palladium catalyst and reaction conditions. acs.orgnih.gov For instance, in the coupling of 2,4,5-tribromoimidazoles, selective arylation at the C-2 position can be achieved. clockss.org
Similarly, the Sonogashira coupling, which joins terminal alkynes with aryl or vinyl halides, is a highly effective method for derivatizing halogenated imidazoles. organic-chemistry.org Studies on tert-butyl 2,4-dibromo-5-methyl-1H-imidazole-1-carboxylate, a close structural analog of the title compound, have shown that regioselective Sonogashira coupling can be achieved. This allows for the synthesis of 2,4-dialkynylated or 2-alkynylated-4-arylated imidazoles through sequential coupling reactions. researchgate.netresearchgate.net This suggests that 1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole can be selectively alkynylated, first likely at the more reactive C-2 position, followed by a subsequent coupling reaction at the C-4 position.
| Substrate | Coupling Type | Catalyst System | Position of Primary Reaction | Product Type | Reference |
|---|---|---|---|---|---|
| tert-Butyl 2,4-dibromo-5-methyl-1H-imidazole-1-carboxylate | Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | C-2 | 2-Alkynyl-4-bromo-imidazole | researchgate.netresearchgate.net |
| 5-Chloro-1-methyl-4-nitroimidazole | Suzuki-Miyaura | Pd(PPh₃)₂Cl₂, K₂CO₃, TBAB | C-5 | 5-Aryl-4-nitroimidazole | nih.gov |
| 2,4,5-Tribromo-1-SEM-imidazole | Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | C-2 | 2-Aryl-4,5-dibromoimidazole | clockss.org |
| 1-MOM-4-iodoimidazole | Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | C-4 | 4-Arylimidazole | clockss.org |
Transformations Involving the Methyl Group at C-5
The methyl group at the C-5 position offers another site for chemical modification, although it is generally less reactive than the brominated positions. Potential transformations include oxidation, halogenation, or metalation followed by electrophilic quench.
While the imidazole ring itself is relatively resistant to oxidation, the C-5 methyl group could potentially be oxidized to a formyl or carboxyl group using strong oxidizing agents like potassium permanganate (B83412) or Jones' reagent. slideshare.netrsc.org However, some studies on the nitration of methyl-nitroimidazoles have shown that the methyl group can remain unoxidized even under harsh conditions. youtube.com A Chinese patent describes a process where a 2-methyl group on a 1-methyl-4-nitroimidazole (B145534) is oxidized to a carboxylic acid using potassium permanganate, suggesting this transformation is feasible on the imidazole core. google.com
Another potential reaction is lithiation. The protons on alkyl groups attached to heterocyclic rings can be sufficiently acidic to be removed by strong bases like organolithium reagents. youtube.com For example, the C-5 methyl group of 5-methyl-1-phenyl-1,2,4-triazole, an analog of imidazole, undergoes exclusive lithiation on the methyl group's carbon atom. clockss.org The resulting lithiated intermediate can then react with various electrophiles to introduce new functional groups.
Radical bromination of the methyl group using reagents like N-bromosuccinimide (NBS) is a common transformation for activated methyl groups. However, reports on the bromination of some methylimidazoles have indicated that ring bromination occurs preferentially, without affecting the methyl group under certain conditions. youtube.com
Reactions at the Imidazole Nitrogen (N1) and Potential for N-Alkylation/Acylation/Formylation
The title compound, this compound, is already alkylated at the N-1 position with a benzyl (B1604629) group. Further reactions involving the imidazole nitrogens primarily occur at the N-3 position. This type of reaction is a quaternization, leading to the formation of a cationic imidazolium (B1220033) salt. otago.ac.nznih.gov
This process, typically referred to as N-alkylation, involves the reaction of the N1-substituted imidazole with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or alkyl sulfate (B86663). beilstein-journals.orggoogle.com The lone pair of electrons on the N-3 nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent in an SN2 reaction. This creates a new nitrogen-carbon bond and imparts a positive charge on the imidazole ring.
Similarly, N-acylation at the N-3 position can occur by treating the imidazole with acyl halides or anhydrides. This reaction also proceeds through the nucleophilic attack of the N-3 nitrogen on the carbonyl carbon of the acylating agent, resulting in an N-acylimidazolium cation. youtube.com These acylated species are often highly reactive and can serve as acyl transfer agents.
Formation of Imidazolium Salts and Their Chemical Utility
As described above, the quaternization of the N-3 nitrogen in this compound through N-alkylation or N-acylation yields 1,3-disubstituted imidazolium salts. These salts are a class of compounds with significant chemical utility. rsc.org
The resulting 1-benzyl-3-alkyl-2,4-dibromo-5-methyl-1H-imidazolium salts are precursors to N-heterocyclic carbenes (NHCs). Deprotonation of the imidazolium salt at the C-2 position, if it were not brominated, would yield a stable carbene. In this case, with bromine at C-2, the resulting imidazolium salts could be explored for other applications or further transformations where the bromine atoms are subsequently replaced.
Imidazolium salts are also a prominent class of ionic liquids (ILs). nih.gov Depending on the nature of the substituents on the nitrogen atoms and the counter-anion, these salts can have melting points below 100 °C, qualifying them as ILs. These materials are investigated as "green" solvents for a wide range of chemical reactions and for their unique electrochemical properties.
| Reaction Type | Reagent | Solvent | General Conditions | Reference |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., CH₃I, C₂H₅Br) | THF, DMF, Toluene | Neutral or basic medium, often requires heat | otago.ac.nzgoogle.com |
| N-Alkylation | Alkyl Tosylate | Acetonitrile | Heating | rsc.org |
| N-Acylation | Acyl Halide (e.g., Acetyl Chloride) | Ether, Dichloromethane | Room temperature | youtube.com |
Regioselective Functionalization of Polyhalogenated Imidazole Cores
The ability to selectively functionalize one halogenated position over another is a key challenge and opportunity in the chemistry of polyhalogenated heterocycles. For this compound, achieving regioselectivity in cross-coupling reactions is crucial for the synthesis of well-defined, highly substituted imidazole derivatives.
The inherent electronic differences between the C-2 and C-4 positions of the imidazole ring often lead to a natural regioselectivity. The C-2 position is generally more acidic and susceptible to metalation, while the C-5 (or C-4 in this case) position is often more reactive toward electrophilic substitution. nih.gov In cross-coupling reactions of dihaloazoles, the outcome can be highly dependent on the specific substrate and reaction conditions.
Crucially, research has demonstrated that regioselectivity can often be dictated by the choice of palladium catalyst and ligands. acs.orgnih.gov For some dihaloazoles, one catalyst system may favor reaction at one position, while a different catalyst system promotes coupling at the other, traditionally less reactive, site. acs.orgnih.gov This catalyst-controlled regioselectivity allows for the programmed synthesis of complex molecules from a single dihalo-precursor. nih.gov
Based on studies of the closely related tert-butyl 2,4-dibrominated-5-methyl-1H-imidazole-1-carboxylate, a stepwise, regioselective functionalization is feasible. researchgate.netresearchgate.net A Sonogashira coupling can be performed selectively at one of the brominated sites (likely C-2), leaving the other (C-4) intact. This mono-functionalized intermediate can then undergo a second, different cross-coupling reaction, such as a Suzuki-Miyaura coupling, at the remaining brominated position. This stepwise approach enables the controlled and selective introduction of two different functional groups onto the imidazole core.
Applications of 1 Benzyl 2,4 Dibromo 5 Methyl 1h Imidazole in Chemical Synthesis and Materials Science
Role as a Key Building Block for the Synthesis of Complex Heterocyclic Compounds
The primary utility of this compound lies in its potential as a precursor for more complex, highly substituted imidazole (B134444) derivatives. The carbon-bromine bonds at the C2 and C4 positions are ideal handles for transition-metal-catalyzed cross-coupling reactions. Research on similar structures, such as 2,4-dibromo-1-methyl-5-nitro-1H-imidazole, has demonstrated the feasibility of regioselective Suzuki-Miyaura and Sonogashira cross-coupling reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and alkynyl groups.
Such transformations would enable the synthesis of a library of polysubstituted imidazoles, which are significant scaffolds in medicinal chemistry and materials science. The ability to perform sequential couplings by leveraging the different reactivity of the two C-Br bonds would be a key advantage.
Table 1: Potential Cross-Coupling Reactions (Based on transformations demonstrated on analogous compounds)
| Coupling Reaction | Reagents | Potential Product Structure |
| Suzuki-Miyaura | Arylboronic acid, Pd catalyst, Base | 1-Benzyl-2,4-diaryl-5-methyl-1H-imidazole |
| Sonogashira | Terminal alkyne, Pd/Cu catalyst, Base | 1-Benzyl-2,4-dialkynyl-5-methyl-1H-imidazole |
| Buchwald-Hartwig | Amine, Pd or Cu catalyst, Base | 2,4-Diamino-1-benzyl-5-methyl-1H-imidazole |
Utilization in Catalyst Design and Ligand Chemistry (e.g., N-Heterocyclic Carbenes)
N-Heterocyclic Carbenes (NHCs) are a crucial class of ligands in organometallic chemistry and organocatalysis, prized for their strong sigma-donating properties which create stable metal complexes. Imidazole derivatives are common precursors to the most widely used NHCs.
The standard synthesis of an NHC involves the formation of an imidazolium (B1220033) salt, which is then deprotonated at the C2 position to yield the carbene. For 1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole, the C2 position is blocked by a bromine atom. Therefore, forming a C2-carbene would necessitate a more complex synthetic route, potentially involving a lithium-halogen exchange followed by transmetalation to a transition metal center.
Alternatively, the compound could serve as a precursor to "abnormal" or "remote" NHCs, where the carbene center is not at the C2 position. While less common, these have unique catalytic properties. The synthesis of such ligands from the target compound remains a hypothetical but intriguing possibility for catalyst development.
Potential in Functional Materials Research (e.g., Optical Applications, Dyes)
The imidazole core is a component of many functional organic materials. By using the dibromo precursor as a scaffold, one could synthesize derivatives with tailored electronic and photophysical properties. For instance, extending the π-conjugation of the imidazole ring through Sonogashira or Suzuki coupling reactions could lead to new fluorescent dyes or compounds with interesting nonlinear optical properties. The specific substitution pattern achievable—a benzyl (B1604629) group at N1, a methyl group at C5, and variable functional groups at C2 and C4—allows for fine-tuning of these characteristics. While specific studies on this compound for these applications are not available, the general principle is well-established in the chemistry of heterocyclic materials.
Scaffold for the Development of Advanced Chemical Transformations
A chemical scaffold is a core molecular structure upon which a variety of functional groups can be appended to create a library of related compounds. The title compound is an excellent candidate for such a scaffold due to its distinct reactive sites. The benzyl group offers steric and electronic influence, while the methyl group provides a simple substitution. The true value lies in the two bromine atoms, which can be replaced sequentially.
This step-wise functionalization could be used to build complex molecules with precise three-dimensional arrangements. For example, a Suzuki coupling could be performed at one position, followed by a Sonogashira coupling at the other, leading to a highly functionalized, non-symmetrical imidazole derivative. This controlled, step-by-step approach is fundamental to creating new chemical entities for drug discovery and materials science.
Future Research Directions and Emerging Opportunities for 1 Benzyl 2,4 Dibromo 5 Methyl 1h Imidazole
Development of Green and Sustainable Synthetic Routes for Highly Substituted Imidazoles
The pursuit of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For highly substituted imidazoles, including 1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole, future research will likely focus on the development of green and sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.
Current research in the broader field of imidazole (B134444) synthesis highlights several promising green chemistry approaches. These include the use of alternative energy sources such as microwave irradiation and ultrasound, which can significantly shorten reaction times and improve yields. capes.gov.brnsf.gov Solvent-free reaction conditions and the use of greener solvents like water, ethanol, and ethyl lactate (B86563) are also gaining prominence. youtube.comresearchgate.netnih.gov For instance, the Debus-Japp-Radziszewski reaction, a classic method for imidazole synthesis, has been successfully adapted to use the bio-based solvent ethyl lactate without the need for a catalyst. researchgate.net
Catalysis plays a pivotal role in green synthesis. The exploration of reusable catalysts such as zeolites, ionic liquids, and solid-supported acids can lead to more sustainable processes for preparing highly substituted imidazoles. nsf.govbeilstein-journals.org For example, ZSM-11 zeolites have been shown to be effective and recyclable catalysts for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. nsf.gov Similarly, Brønsted acidic ionic liquids have been employed as efficient and reusable catalysts for the one-pot synthesis of polysubstituted imidazoles. beilstein-journals.org
Future research specific to this compound could involve adapting these green principles. This would entail investigating one-pot multicomponent reactions that assemble the molecule from simpler, readily available starting materials under mild and environmentally friendly conditions. acs.org The development of catalytic systems that can selectively introduce the benzyl (B1604629), methyl, and bromo substituents in a single, efficient process would be a significant advancement.
Exploration of Novel Reactivity and Transformation Pathways for Dibrominated Imidazoles
The two bromine atoms on the imidazole ring of this compound are key functional handles that open up a vast landscape of potential chemical transformations. Future research will undoubtedly focus on exploring the reactivity of these C-Br bonds, paving the way for the synthesis of a diverse array of novel imidazole derivatives.
A primary area of investigation will be transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, which is a powerful tool for forming carbon-carbon bonds, has been successfully applied to unprotected haloimidazoles. jchr.org This suggests that this compound could serve as an excellent substrate for coupling with various boronic acids to introduce new aryl or alkyl groups at the 2- and 4-positions. The regioselectivity of these reactions, selectively functionalizing one bromine atom over the other, will be a critical aspect to explore. Other important cross-coupling reactions to investigate include the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, which would allow for the introduction of vinyl, alkynyl, and amino functionalities, respectively.
Beyond cross-coupling, the direct C-H functionalization of the imidazole ring, although challenging in the presence of two bromine atoms, could offer novel pathways to further elaborate the molecular structure. Additionally, the transformation of the bromine atoms into other functional groups through nucleophilic substitution or metal-halogen exchange will be a valuable strategy for creating new derivatives. The selective removal of one or both bromine atoms could also be a useful synthetic tool. youtube.com The interplay between the benzyl and methyl substituents and the reactivity of the brominated positions will also be a subject of detailed mechanistic studies.
Integration of Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry offers a powerful lens through which to understand and predict the behavior of molecules, thereby guiding experimental design and accelerating the discovery of new compounds with desired properties. For this compound, the integration of advanced computational modeling will be instrumental in unlocking its full potential.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, stability, and reactivity of the molecule. nih.govrsc.orgmdpi.com These calculations can provide insights into bond dissociation energies, molecular electrostatic potential surfaces, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting the regioselectivity of chemical reactions and the molecule's susceptibility to electrophilic or nucleophilic attack. mdpi.comsigmaaldrich.com For instance, DFT studies on other imidazole derivatives have been used to predict their reactivity and stability. rsc.orgmdpi.com
Molecular docking and molecular dynamics simulations are powerful in silico tools for predicting the interaction of molecules with biological targets. acs.orgresearchgate.netrsc.org These methods can be used to screen this compound and its derivatives against various enzymes and receptors, identifying potential candidates for drug discovery. acs.orgresearchgate.net For example, molecular docking has been used to study the potential of halogenated imidazoles as antifungal agents. acs.orgacs.org
Quantitative Structure-Property Relationship (QSPR) models can be developed to predict various physicochemical properties of derivatives of this compound. beilstein-journals.org By correlating molecular descriptors with experimental data, these models can predict properties such as solubility, and thermal stability, aiding in the design of molecules for specific applications. nih.gov The use of machine learning algorithms in conjunction with these computational methods can further enhance the predictive power and accelerate the design of novel functional imidazoles. mdpi.com
Application in Novel Catalytic Systems and Materials Platforms
The unique structural features of this compound make it a promising candidate for incorporation into novel catalytic systems and advanced materials.
In the realm of catalysis, the imidazole moiety is a well-known ligand in coordination chemistry and can act as a catalyst itself. capes.gov.brmdpi.comwikipedia.orgnih.gov The nitrogen atoms of the imidazole ring can coordinate with transition metals to form stable complexes. wikipedia.orgajol.info The presence of the benzyl and methyl groups can be used to tune the steric and electronic properties of these metal complexes, potentially leading to catalysts with enhanced activity and selectivity for a variety of organic transformations. The bromine atoms could serve as anchoring points to immobilize the imidazole unit onto solid supports, creating heterogeneous catalysts that are easily separable and recyclable. Furthermore, imidazole derivatives have been investigated as components of supramolecular catalysts. researchgate.netwikipedia.org
In materials science, the incorporation of this compound into polymer backbones or as a component in liquid crystals could lead to materials with interesting properties. Imidazole-containing polymers have applications in biology and materials science, and imidazolium (B1220033) salts, which can be derived from imidazoles, are known to form ionic liquids and liquid crystals. researchgate.net The presence of bromine atoms offers the potential for creating flame-retardant materials. The molecule's aromatic nature and potential for functionalization also make it a candidate for the development of novel fluorescent materials and sensors. For example, a related compound, 1-benzyl-4-fluoro-2-phenyl-1H-benzo[d]imidazole, has been used in a fluorescent sensor. jchr.org The ability to tune the electronic properties through substitution at the bromine positions could allow for the design of materials with tailored optical and electronic characteristics for applications in organic electronics. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
